![molecular formula C20H20N2O3 B2802554 3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-81-4](/img/structure/B2802554.png)
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
The compound “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide moiety and a quinolinone moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities . Quinolinones, on the other hand, are a type of heterocyclic compound that contain a benzene ring fused to a pyridone ring . They are also known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzamide moiety attached to a quinolinone moiety via an ethyl linker . The 3-methoxy group would be attached to the benzene ring of the benzamide, and the 7-methyl-2-oxo group would be on the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .Scientific Research Applications
Synthesis of Heterocycles
The compound contains a quinoline moiety, which is often used in the synthesis of heterocycles . Quinoline derivatives have been used in the synthesis of four-membered to seven-membered heterocycles, many of which show unique biological activities .
Antiviral Applications
Quinoline derivatives have shown potential as antiviral agents . For example, 4-Hydroxy-2-quinolones have shown inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives, which share a similar structure to quinoline, have demonstrated anti-inflammatory activities . This suggests that “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have similar applications.
Anticancer Applications
Both indole and quinoline derivatives have shown potential as anticancer agents . This suggests that the compound could potentially be used in cancer research and treatment.
Antioxidant Applications
Quinoline derivatives have been used in antioxidant assays . This suggests that “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially have antioxidant properties.
Antibacterial Applications
Heterocycles based on the 1,2,3-triazole moiety, which is similar to the quinoline moiety in the compound, have shown antibacterial activities . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-7-14-11-16(20(24)22-18(14)10-13)8-9-21-19(23)15-4-3-5-17(12-15)25-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOCADKBWZGISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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